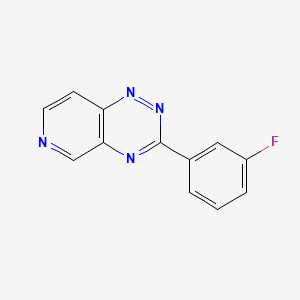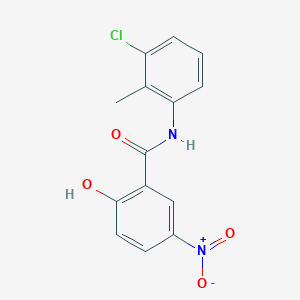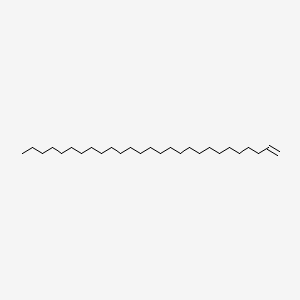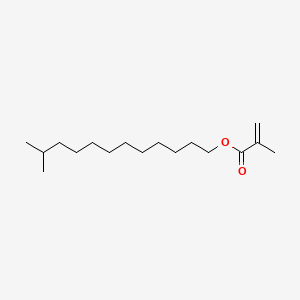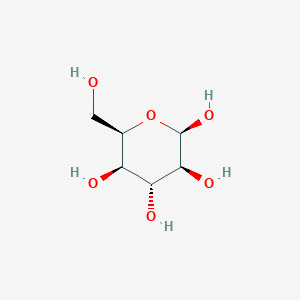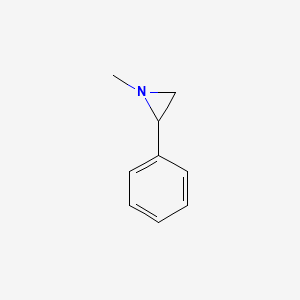
Phenyl-N-methylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-N-methylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom This compound is notable for its high ring strain, which makes it a versatile building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-N-methylaziridine can be synthesized through several methods. One common approach involves the reaction of phenylmethylamine with an epoxide under basic conditions. The reaction typically proceeds via nucleophilic attack of the amine on the epoxide, leading to ring closure and formation of the aziridine ring.
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature and high-pressure conditions to facilitate the ring closure. Catalysts such as transition metals may be employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Phenyl-N-methylaziridine undergoes a variety of chemical reactions due to its strained ring structure. These include:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols can participate in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various substituted aziridines and ring-opened products.
Scientific Research Applications
Phenyl-N-methylaziridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: this compound derivatives have shown potential as anticancer agents due to their ability to interact with DNA and proteins.
Industry: It is used in the production of polymers and as a precursor for various chemical intermediates.
Mechanism of Action
The mechanism of action of phenyl-N-methylaziridine involves its high ring strain, which makes it highly reactive towards nucleophiles and electrophiles. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as DNA and proteins. These interactions can result in the inhibition of enzyme activity or the induction of cellular damage, which is the basis for its potential anticancer activity .
Comparison with Similar Compounds
- Ethyl-N-methylaziridine
- Phenyl-N-ethylaziridine
- Methyleneaziridines
Properties
CAS No. |
4164-25-4 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-methyl-2-phenylaziridine |
InChI |
InChI=1S/C9H11N/c1-10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
NTWLTKMOHDXNCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


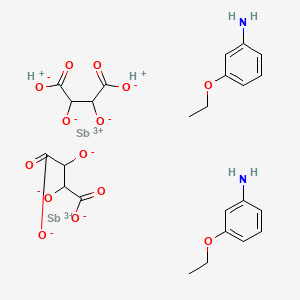
![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)

